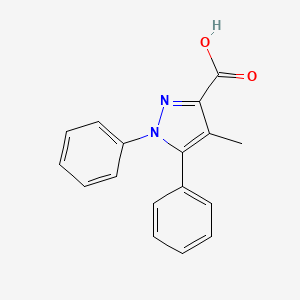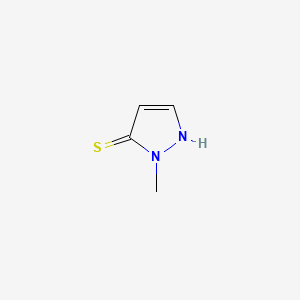![molecular formula C22H22FN5OS B13353742 N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13353742.png)
N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-Cyano-3-methylbutan-2-yl)-2-((5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide” is a complex organic compound that features a triazole ring, a cyano group, and a fluorophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-Cyano-3-methylbutan-2-yl)-2-((5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide” likely involves multiple steps, including the formation of the triazole ring, introduction of the fluorophenyl group, and the attachment of the cyano group. Typical reaction conditions might include:
Formation of the triazole ring: This could involve a cyclization reaction using hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the fluorophenyl group: This might be achieved through a nucleophilic substitution reaction.
Attachment of the cyano group: This could involve a nucleophilic addition reaction using cyanide sources.
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom or the triazole ring.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The fluorophenyl group might be involved in substitution reactions, particularly nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst might be used.
Substitution: Nucleophiles like amines or thiols could be used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
In biological research, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with triazole rings and fluorophenyl groups might interact with enzymes or receptors, affecting their activity. The cyano group could also play a role in binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Cyano-3-methylbutan-2-yl)-2-((5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
- N-(2-Cyano-3-methylbutan-2-yl)-2-((5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
Uniqueness
The presence of the fluorophenyl group might confer unique properties, such as increased lipophilicity or altered electronic effects, compared to similar compounds with different substituents.
Propriétés
Formule moléculaire |
C22H22FN5OS |
|---|---|
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(2-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H22FN5OS/c1-15(2)22(3,14-24)25-19(29)13-30-21-27-26-20(17-11-7-8-12-18(17)23)28(21)16-9-5-4-6-10-16/h4-12,15H,13H2,1-3H3,(H,25,29) |
Clé InChI |
MMQYVOGHEBDYPM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


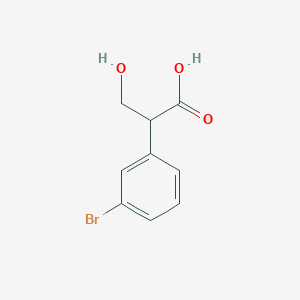
![2-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B13353668.png)
![3-[(Methylsulfanyl)methyl]-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353675.png)
![Benzenesulfonylfluoride, 4-[[4-[(2-chloro-4-nitrophenoxy)methyl]benzoyl]amino]-](/img/structure/B13353689.png)

![N-[(4-chlorophenyl)methyl]-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}(ethyl)amino)acetamide](/img/structure/B13353699.png)
![(3S,4R)-4-[(2,2-dimethoxyethyl)amino]oxolan-3-ol](/img/structure/B13353701.png)
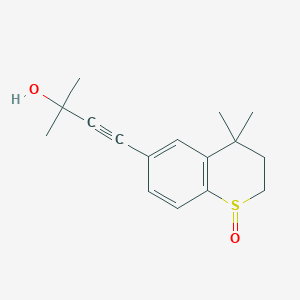

![3-[(Ethylsulfanyl)methyl]-6-(naphthalen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353714.png)
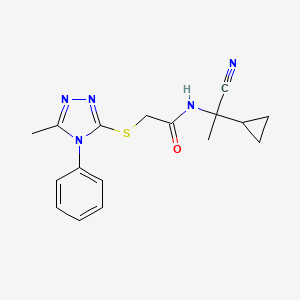
![3-[(Benzylsulfanyl)methyl]-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353745.png)
